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Introduction

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered
significant interest in the scientific community for its potent anabolic effects on muscle tissue.[1]
[2] Structurally derived from dihydrotestosterone (DHT), YK11 is unique among SARMs due to
its steroidal backbone.[1] It functions as a partial agonist of the androgen receptor (AR).[1][3][4]
Notably, YK11's mechanism of action is dual-fold; it not only interacts with the androgen
receptor but also significantly increases the expression of follistatin, a potent inhibitor of
myostatin, a protein that negatively regulates muscle growth.[1][2][5] This guide provides a
comprehensive overview of the chemical structure, an improved synthesis protocol, and the
signaling pathways associated with YK11.

Chemical Structure and Properties

YK11, with the IUPAC name Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2"-methoxy-2',13-
dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-
17,5'-1,3-dioxolane]-4'-ylidene]acetate, is a complex steroidal molecule.[1] Its chemical
properties are summarized in the table below.
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Identifier Value

Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2"-
methoxy-2',13-dimethyl-3-

IUPAC Name oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-
dodecahydrocyclopenta[a]phenanthrene-
17,5'-1,3-dioxolane]-4'-ylidenelacetate[1]

CAS Number 1370003-76-1[1][5]
Molecular Formula C2sH3406[1][5][6][7][8]
Molecular Weight 430.541 g-mol=[1][7]

Myostine; (17a,20E)-17,20-[(1-

methoxyethylidene)bis(oxy)]-3-0x0-19-
Synonyms ) ) )

norpregna-4,20-diene-21-carboxylic acid methyl

ester[1][9]

Synthesis of YK11

An improved synthesis method for YK11 involves a palladium-catalyzed diastereoselective
cyclization carbonylation.[9] A previously reported method utilized PdCI2(CH3CN):z as a catalyst,
which resulted in a 43% yield and a 5:1 mixture of diastereomers that were difficult to separate.
[9] The improved synthesis enhances both the yield and the diastereoselectivity.[9]

Quantitative Data on Improved Synthesis

The following table summarizes the results of the palladium-catalyzed cyclization carbonylation
of the precursor molecule (1) under various conditions to synthesize YK11 (2).[9]
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Diastereo
. . . meric
Entry Ligand Solvent Temp (°C) Time (h) Yield (%) .
Ratio
(2al2b)
1 L1 MeOH 25 48 63 8:1
MeOH/DM
2 L1 25 48 68 9:1
SO (10/1)
MeOH/DM
3 L2 25 48 60 6:1
SO (10/1)
MeOH/DM
4 L3 25 48 55 5:1
SO (10/1)
MeOH/DM
5 L1 -10 48 74 12:1
SO (10/1)

Data sourced from "Improved Synthesis and Determination of the Biologically Active
Diastereomer of YK11".[9]

Experimental Protocol: Improved Synthesis of YK11 (2a)

This protocol is based on the improved synthesis method which provides a higher yield and
diastereoselectivity.[9]

Materials and Reagents:

Precursor molecule (1) (1.34 g, 3.9 mmol)

p-benzoquinone (649 mg, 6.0 mmol)

Methanol (MeOH)

Dimethyl sulfoxide (DMSO)

Carbon monoxide (CO)

Palladium(ll) trifluoroacetate (Pd(tfa)z) (66.5 mg, 0.20 mmol)
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e Chiral ligand L1 (131 mg, 0.30 mmol)

e Dichloromethane (CH2Cl2)

» 5% aqueous Sodium Hydroxide (NaOH)
o Magnesium sulfate (MgSOa)

« Silica gel for column chromatography

e Hexane

o Ethyl acetate

Procedure:

e A 100 mL two-necked round-bottomed flask equipped with a magnetic stirring bar is charged
with the precursor (1.34 g, 3.9 mmol), p-benzoquinone (649 mg, 6.0 mmol), and 45 mL of a
MeOH/DMSO (10:1) solvent mixture.[9]

o The flask is fitted with a rubber septum and a three-way stopcock connected to a balloon
filled with carbon monoxide. The apparatus is purged with carbon monoxide.[9]

e A solution of Pd(tfa)z (66.5 mg, 0.20 mmol) and ligand L1 (131 mg, 0.30 mmol) in 10 mL of
MeOH/DMSO (10:1) is added dropwise to the stirred solution via a syringe at -10 °C.[9]

e The reaction mixture is stirred for 48 hours at -10 °C.[9]

 After 48 hours, the mixture is diluted with CH2Cl2 (150 mL) and washed with 5% aqueous
NaOH (100 mL).[9]

e The organic layer is dried over MgSOa4 and then concentrated under reduced pressure.[9]

e The crude product is purified by column chromatography on silica gel, eluting with a
hexane/ethyl acetate (6:1) mixture. This affords YK11 (1.26 g, 74% yield) as a mixture of
diastereomers with a ratio of 12:1.[9]
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e The major diastereomer (2a) can be further purified and isolated by flash chromatography
and subsequent recrystallization from hexane/ethyl acetate to yield a single crystal of YK11
(2a).[9]

Mandatory Visualizations
Synthesis Workflow

The following diagram illustrates the key steps in the improved synthesis of YK11.
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Caption: Workflow for the improved synthesis of YK11.
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Signaling Pathways

YK11's primary mechanisms of action involve partial agonism of the androgen receptor and
inhibition of myostatin through the upregulation of follistatin.[1][2][4] It has also been shown to
activate the Akt signaling pathway, which is a key regulator of osteoblast proliferation and
differentiation.[10]

Androgen Receptor (AR) Partial Agonism

YK11 binds to the androgen receptor and induces its translocation to the nucleus, where it can
selectively modulate the expression of target genes.[4][7] However, it does not induce the N/C-
terminal interaction required for full receptor activation, leading to its classification as a partial
agonist.[1][7]

Cytoplasm Nucleus

Binds Androgen Translocation Binds | Androgen Response Gene-Selective
@ Receptor (AR) | AR-YK11 Complex | Element (ARE) Transcription

Click to download full resolution via product page
Caption: YK11's partial agonism of the androgen receptor.
Myostatin Inhibition Pathway

A key feature of YK11 is its ability to increase the production of follistatin, an antagonist of
myostatin.[1][4] By inhibiting myostatin, YK11 effectively removes a brake on muscle growth,
leading to its potent anabolic effects.[2][11]
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Caption: YK11's myostatin inhibition pathway via follistatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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